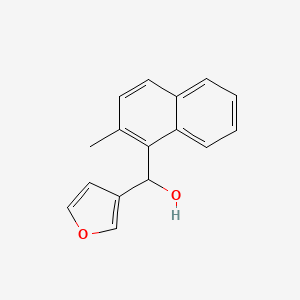

Furan-3-yl(2-methylnaphthalen-1-yl)methanol

描述

BenchChem offers high-quality Furan-3-yl(2-methylnaphthalen-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-3-yl(2-methylnaphthalen-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

furan-3-yl-(2-methylnaphthalen-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-6-7-12-4-2-3-5-14(12)15(11)16(17)13-8-9-18-10-13/h2-10,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHKIMDYZMSZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Furan-3-yl(2-methylnaphthalen-1-yl)methanol: A Technical Guide on Molecular Architecture, Synthesis, and Analytical Profiling

Executive Summary

In the landscape of modern drug discovery, structurally complex diaryl and aryl-heteroaryl methanols serve as privileged scaffolds and versatile building blocks. Furan-3-yl(2-methylnaphthalen-1-yl)methanol (CAS: 1443339-78-3) is a highly specialized secondary alcohol characterized by an electron-rich furan-3-yl moiety and a sterically demanding 2-methylnaphthalene system[1]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, and analytical resolution techniques, designed for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of Furan-3-yl(2-methylnaphthalen-1-yl)methanol lies in the juxtaposition of two distinct aromatic systems around a central chiral carbinol carbon.

-

The 2-Methylnaphthalen-1-yl Anchor: The attachment at the 1-position of the naphthalene ring, combined with a methyl group at the 2-position, creates significant steric bulk. This steric hindrance restricts the conformational flexibility of the carbinol C-C bond, forcing the molecule into specific spatial orientations that are highly valuable for probing deep, lipophilic binding pockets in target proteins.

-

The Furan-3-yl Pharmacophore: Unlike the more common furan-2-yl derivatives, the furan-3-yl attachment offers a different vector for hydrogen bonding (via the oxygen heteroatom) and altered electron density. It acts as a bioisostere for phenyl or pyrrole rings while providing a reactive handle for downstream modifications (e.g., Diels-Alder cycloadditions or oxidation to butenolides).

Quantitative Physicochemical Data

To facilitate comparative analysis in molecular modeling and pharmacokinetics, the structural and predicted physicochemical properties are summarized below:

| Property | Value | Causality / Significance |

| CAS Number | 1443339-78-3 | Unique identifier for commercial procurement[1]. |

| Molecular Formula | C16H14O2 | Dictates mass and elemental composition. |

| Molecular Weight | 238.28 g/mol | Optimal for fragment-based drug design (FBDD) (< 300 Da). |

| Topological Polar Surface Area (TPSA) | 33.3 Ų | Excellent membrane permeability; well within the Lipinski limit. |

| Hydrogen Bond Donors (HBD) | 1 | Provided by the secondary hydroxyl group. |

| Hydrogen Bond Acceptors (HBA) | 2 | Provided by the hydroxyl and furan oxygen atoms. |

| Rotatable Bonds | 2 | Low flexibility ensures a lower entropic penalty upon target binding. |

| Predicted LogP | ~3.8 | High lipophilicity driven by the naphthalene core. |

Retrosynthetic Strategies & Synthetic Protocols

The most direct and robust synthetic route to Furan-3-yl(2-methylnaphthalen-1-yl)methanol involves the nucleophilic addition of an organomagnesium (Grignard) reagent to an appropriate aldehyde. Specifically, the reaction between furan-3-carboxaldehyde (3-furfural) and 2-methyl-1-naphthylmagnesium bromide yields the target racemic alcohol[2].

Causality in Experimental Design

-

Solvent Selection (THF): Tetrahydrofuran (THF) is strictly required. The oxygen atom in THF coordinates with the electrophilic magnesium center, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from precipitating inactive organomagnesium species[3].

-

Temperature Control (0 °C to RT): The nucleophilic attack on the aldehyde is highly exothermic. Initiating the reaction at 0 °C mitigates the risk of localized superheating, which could lead to unwanted side reactions such as the ring-opening of the furan moiety or reduction of the aldehyde via β -hydride transfer.

-

Quenching Strategy (Sat. NH4Cl): A mild, slightly acidic aqueous quench (saturated ammonium chloride) is chosen over strong acids (like HCl) to protonate the magnesium alkoxide intermediate. Strong acids risk catalyzing the dehydration of the newly formed secondary alcohol, which would irreversibly yield a fully conjugated alkene.

Figure 1: Synthetic workflow for the Grignard addition yielding the racemic target compound.

Self-Validating Experimental Protocol: Grignard Addition

-

Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Nitrogen ( N2 ) three times.

-

Electrophile Solution: Dissolve furan-3-carboxaldehyde (1.0 mmol, 96 mg) in 5.0 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

-

Nucleophilic Addition: Dropwise, add 2-methyl-1-naphthylmagnesium bromide (0.25 M solution in THF, 4.8 mL, 1.2 mmol)[3] over 15 minutes via a syringe pump. Maintain rigorous stirring.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

-

In-Process Validation (TLC): Spot the reaction mixture against the starting aldehyde on a silica gel TLC plate (Eluent: Hexanes:EtOAc 8:2). The reaction is deemed complete when the UV-active aldehyde spot ( Rf≈0.6 ) is entirely consumed, replaced by a more polar, UV-active product spot ( Rf≈0.3 )[2].

-

Quenching: Cool the flask back to 0 °C. Slowly add 5 mL of saturated aqueous NH4Cl dropwise to quench unreacted Grignard reagent and protonate the alkoxide.

-

Extraction & Drying: Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4 .

-

Purification: Filter the drying agent, concentrate under reduced pressure, and purify via flash column chromatography (gradient: 5% to 20% EtOAc in Hexanes) to yield the racemic alcohol as a solid.

Analytical Characterization & Chromatographic Resolution

Because the synthesis creates a chiral center at the carbinol carbon, the resulting product is a racemate. For advanced pharmacological screening, resolving the (R) and (S) enantiomers is critical, as spatial orientation dictates target affinity.

Chiral Resolution via SFC

Supercritical Fluid Chromatography (SFC) is the industry standard for resolving diaryl methanols. Utilizing supercritical CO2 combined with a methanol modifier on an immobilized amylose/cellulose chiral stationary phase (e.g., Chiralpak AD-H) allows for baseline separation without the need for chemical derivatization. SFC is preferred over traditional HPLC due to higher diffusivity and lower viscosity, ensuring rapid, non-destructive resolution.

Figure 2: Analytical workflow for chiral resolution and structural validation of the enantiomers.

Structural Confirmation

Post-resolution, each enantiomer must be subjected to rigorous analytical validation:

-

1 H NMR (400 MHz, CDCl3 ): Key diagnostic signals include the carbinol proton (typically a singlet or doublet depending on coupling to the adjacent OH, resonating around δ 6.0 - 6.5 ppm due to the strong deshielding effect of the two aromatic rings) and the distinct furan-3-yl protons (a multiplet around δ 7.3 - 7.5 ppm).

-

LC-MS (ESI+): While secondary alcohols can sometimes undergo in-source fragmentation (loss of H2O ), a careful low-energy ESI+ scan will reveal the [M+H−H2O]+ ion at m/z 221.1 or the sodium adduct [M+Na]+ at m/z 261.1, confirming the molecular weight of 238.28 g/mol .

References

- AA Blocks. "Product Index - AA Blocks: 1443339-78-3. FURAN-3-YL(2-METHYLNAPHTHALEN-1-YL)METHANOL." aablocks.com.

- Fisher Scientific. "2-Methyl-1-naphthylmagnesium bromide, 0.25M solution in THF, AcroSeal 50 mL." fishersci.com.

- Journal of the American Chemical Society. "Addition/Oxidative Rearrangement of 3-Furfurals and 3-Furyl Imines: New Approaches to Substituted Furans and Pyrroles." acs.org.

Sources

mechanism of formation for Furan-3-yl(2-methylnaphthalen-1-yl)methanol

An In-depth Technical Guide to the Formation of Furan-3-yl(2-methylnaphthalen-1-yl)methanol

Abstract

Furan-3-yl(2-methylnaphthalen-1-yl)methanol is a diaryl-like methanol structure of interest in medicinal chemistry and materials science due to the combination of the furan and naphthalene pharmacophores. Understanding its formation is critical for the rational design of synthetic routes and the optimization of reaction conditions for purity and yield. This technical guide provides an in-depth analysis of the predominant mechanism for the synthesis of this molecule: the nucleophilic addition of a 2-methylnaphthalen-1-yl organometallic species to 3-furaldehyde. We will explore the causality behind key experimental choices, present a validated protocol, and offer insights grounded in established organometallic chemistry principles.

Introduction: Strategic Importance and Mechanistic Overview

The synthesis of aryl-heteroaryl methanols is a cornerstone of modern organic synthesis, providing access to a vast array of biologically active compounds and functional materials. The target molecule, Furan-3-yl(2-methylnaphthalen-1-yl)methanol, combines the electron-rich furan moiety, a common structural alert in pharmaceuticals, with the extended aromatic system of naphthalene.

The most direct and reliable synthetic strategy involves a carbon-carbon bond formation between the C1 position of the 2-methylnaphthalene ring and the carbonyl carbon of 3-furaldehyde. This is achieved by leveraging the powerful nucleophilicity of organometallic reagents, specifically organolithium or Grignard reagents. These reagents effectively reverse the polarity (umpolung) of the naphthalene C1 carbon, transforming it from an electrophilic to a strongly nucleophilic center capable of attacking the aldehyde.

This guide will focus on the following mechanistic pathway:

-

Formation of the Organometallic Nucleophile : Preparation of a (2-methylnaphthalen-1-yl)metal species (either lithium or magnesium bromide).

-

Nucleophilic Addition : The attack of this organometallic reagent on the electrophilic carbonyl of 3-furaldehyde to form a metal alkoxide intermediate.

-

Aqueous Workup : Protonation of the alkoxide to yield the final secondary alcohol product.

The Core Mechanism: A Step-by-Step Analysis

The formation of the target methanol is not a single transformation but a sequence of well-defined steps, each with specific requirements for success.

Step 1: Generation of the Naphthyl Nucleophile

The initial and most critical step is the creation of the potent carbon-based nucleophile from 1-bromo-2-methylnaphthalene. Both organolithium and Grignard reagents are suitable for this purpose, though they differ in reactivity and preparation.

Option A: Organolithium Reagent Formation (Lithium-Halogen Exchange)

Organolithium reagents are exceptionally strong bases and nucleophiles, often more reactive than their Grignard counterparts.[1][2] They are typically generated at low temperatures to prevent side reactions. The process involves a lithium-halogen exchange, where an alkyl-lithium reagent (commonly n-butyllithium, n-BuLi) exchanges its lithium atom for the bromine on the naphthalene ring.[1][3]

-

Causality : This exchange is an equilibrium process. It is driven to completion because the newly formed aryllithium is more stable than the starting alkyllithium. The aryl carbanion places the negative charge in an sp² orbital, which has more s-character and is more stable than the sp³ orbital of the alkyl carbanion.[1] The reaction is performed at low temperatures (typically -78 °C) to prevent the highly reactive n-BuLi from reacting with the solvent (e.g., THF) or engaging in unwanted side reactions.

Option B: Grignard Reagent Formation

The Grignard reaction is a classic method for generating carbon nucleophiles.[4] It involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4][5]

-

Causality : The reaction occurs on the surface of the magnesium metal. Magnesium undergoes an oxidative insertion into the carbon-bromine bond, forming the organomagnesium bromide (R-Mg-Br).[4] This process requires strictly anhydrous (water-free) conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent, converting it into an unreactive alkane (2-methylnaphthalene in this case).[4][6] The ether solvent is not just a medium; it is crucial for stabilizing the Grignard reagent by coordinating to the magnesium atom.

Step 2: Nucleophilic Addition to 3-Furaldehyde

Once formed, the organometallic reagent is added to a solution of 3-furaldehyde. This is the key bond-forming step.

-

Mechanism : The carbon-metal bond in both organolithium and Grignard reagents is highly polarized towards carbon, rendering it strongly nucleophilic.[6] This nucleophilic carbon atom attacks the electrophilic carbonyl carbon of 3-furaldehyde. The π-bond of the carbonyl breaks, and the electrons move onto the oxygen atom, forming a tetrahedral lithium or magnesium alkoxide intermediate.[7]

-

Expertise & Trustworthiness : The choice of addition order can be critical. Typically, the aldehyde solution is cooled before the organometallic reagent is added slowly. This helps to control the exothermic reaction and prevent side reactions, such as enolization of the aldehyde, although this is less of a concern with non-enolizable aldehydes like 3-furaldehyde.[1] For large-scale reactions, inverse addition (adding the organolithium to the aldehyde) can sometimes be preferred for safety and to manage potential solubility issues of intermediates.[8][9]

Step 3: Aqueous Workup and Protonation

The final step is the neutralization of the reaction mixture and protonation of the alkoxide intermediate to yield the alcohol.

-

Mechanism : A mild acidic solution is added to the reaction vessel. The negatively charged oxygen of the alkoxide is protonated, forming the neutral hydroxyl group of the final product, Furan-3-yl(2-methylnaphthalen-1-yl)methanol.[7]

-

Critical Insight : The choice of acid is paramount due to the acid-sensitive nature of the furan ring.[10] Strong acids can cause the furan ring to undergo polymerization or ring-opening.[10][11] Therefore, a self-validating protocol must employ a mild acid source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the standard and most reliable choice. It is sufficiently acidic to protonate the alkoxide but not so strong as to degrade the furan product.

Mechanistic Summary Diagram

The entire process, from starting materials to the final product, is summarized in the diagram below.

Caption: Overall reaction mechanism for the synthesis.

Validated Experimental Protocol: A Grignard Approach

This protocol provides a reliable, step-by-step methodology for the synthesis of Furan-3-yl(2-methylnaphthalen-1-yl)methanol via the Grignard pathway.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-2-methylnaphthalene | C₁₁H₉Br | 221.10 | 2.21 g | 10.0 |

| Magnesium Turnings | Mg | 24.31 | 0.29 g | 12.0 |

| Iodine | I₂ | 253.81 | 1 crystal | Catalytic |

| 3-Furaldehyde | C₅H₄O₂ | 96.08 | 0.86 g | 9.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 50 mL | - |

| Saturated NH₄Cl (aq.) | NH₄Cl | - | 30 mL | - |

| Diethyl Ether | (C₂H₅)₂O | - | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | - | ~2 g | - |

Step-by-Step Methodology

-

Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to remove residual moisture.

-

Grignard Reagent Formation :

-

Place the magnesium turnings and a single crystal of iodine into the flask.

-

Gently heat the flask under nitrogen until purple iodine vapors are observed. This activates the magnesium surface.[4]

-

Allow the flask to cool to room temperature.

-

In the dropping funnel, prepare a solution of 1-bromo-2-methylnaphthalene in 20 mL of anhydrous THF.

-

Add ~2 mL of this solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

-

-

Nucleophilic Addition :

-

Prepare a solution of 3-furaldehyde in 10 mL of anhydrous THF.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add the 3-furaldehyde solution dropwise to the cold, stirring Grignard reagent over 20 minutes.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

-

Workup and Purification :

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by adding 30 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil can be purified by column chromatography on silica gel to yield the pure product.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The formation of Furan-3-yl(2-methylnaphthalen-1-yl)methanol is reliably achieved through the nucleophilic addition of a pre-formed (2-methylnaphthalen-1-yl) organometallic reagent to 3-furaldehyde. The success of the synthesis hinges on a deep understanding of the underlying mechanism: the careful generation of a potent carbon nucleophile under anhydrous conditions, its controlled reaction with the aldehyde electrophile, and a non-destructive workup that respects the chemical sensitivities of the furan ring. By following the validated protocol and understanding the causality behind each step, researchers can confidently and efficiently synthesize this and related aryl-heteroaryl methanol compounds for further investigation.

References

- Collum, D. B. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development.

- Various Authors. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Chemistry Stack Exchange.

- University of Colorado Boulder. (n.d.). Grignard Reaction. Chemistry and Biochemistry.

- Krasovskiy, A., et al. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. PubMed.

- Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.

- Bailey, W. F., & Longstaff, S. C. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development.

- Wikipedia contributors. (n.d.). Organolithium reagent. Wikipedia.

- Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Mettler Toledo.

- Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

- Wang, G., et al. (2021). The conversion of furan in methanol and water. ResearchGate.

Sources

- 1. resources.saylor.org [resources.saylor.org]

- 2. mt.com [mt.com]

- 3. Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sites.wp.odu.edu [sites.wp.odu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Furan-3-yl(2-methylnaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide intended for informational purposes for qualified research and development professionals. Furan-3-yl(2-methylnaphthalen-1-yl)methanol is a specialized chemical for which a standardized Safety Data Sheet (SDS) may not be readily available. The information herein is synthesized from an analysis of its constituent structural motifs: the furan ring, the naphthalene system, and the aromatic alcohol functional group. All procedures must be conducted with a thorough, case-by-case risk assessment in a controlled laboratory environment.

Executive Summary: A Precautionary Overview

Furan-3-yl(2-methylnaphthalen-1-yl)methanol is a complex organic molecule that combines the hazardous properties of several chemical classes. The furan moiety is associated with potential carcinogenicity and significant toxicity, particularly hepatotoxicity, after metabolic activation.[1][2] The naphthalene core is a flammable solid and a suspected carcinogen, with additional hazards to the eyes, skin, and central nervous system.[3][4] The aromatic alcohol group, while generally of lower toxicity than its constituent rings, influences the molecule's reactivity and metabolic pathways.[5]

This guide provides a framework for the safe handling, storage, and disposal of this compound, emphasizing the causality behind each procedural recommendation. The core principle is to treat this compound with a high degree of caution due to the predicted synergistic hazards of its components.

Predicted Hazard Identification and Classification

Due to the absence of specific toxicological data for the title compound, a GHS (Globally Harmonized System) classification is predicted based on its structural components. This precautionary classification should be considered mandatory for all handling protocols.

Predicted GHS Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.[6]

-

H228: Flammable solid (precautionary, based on naphthalene).[4]

Data Summary Table: Hazard Analysis by Structural Moiety

| Structural Component | Known Hazards | Predicted Contribution to Compound | Key References |

| Furan Ring | Possible human carcinogen (IARC Group 2B), hepatotoxicant, potential mutagen, irritant.[1][7] | Likely confers carcinogenicity and organ toxicity. Metabolic activation by cytochrome P450 enzymes is a critical concern, potentially forming reactive intermediates.[2][9] | [1][2][7][9] |

| Naphthalene Ring | Flammable solid, suspected carcinogen, irritant (skin, eyes), CNS effects (headache, confusion), harmful if swallowed.[3][10] | Contributes to flammability, overall toxicity, and potential for dust explosion if handled as a fine powder.[4][6] | [3][4][6][10] |

| Aromatic Alcohol | Generally low to moderate acute toxicity. Can cause skin and eye irritation.[5] | Influences solubility and reactivity. May be a target for metabolic processes, potentially altering the toxicity profile. | [5][11] |

Hazard Communication Diagram

The following diagram illustrates the predicted GHS pictograms that should be prominently displayed on all containers and in all work areas where this compound is handled.

Core Protocols for Safe Handling and Exposure Control

The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—and to prevent ignition.

Engineering Controls: The First Line of Defense

-

Primary Handling: All weighing and transfers of the solid compound must be conducted within a certified chemical fume hood or a powder containment balance enclosure to prevent inhalation of fine particulates.

-

Ventilation: Ensure the laboratory is equipped with efficient general ventilation. Local exhaust ventilation should be used for any procedures with the potential to generate dust or aerosols.[12]

-

Ignition Source Control: The compound should only be used in areas free of open flames and other ignition sources.[12] Use only explosion-proof electrical, ventilating, and lighting equipment. All equipment must be properly grounded and bonded to prevent static discharge.[13]

Personal Protective Equipment (PPE): A Self-Validating Barrier System

-

Hand Protection: Wear nitrile or neoprene gloves tested according to EN 374 standards. Double-gloving is recommended. Contaminated gloves must be removed and disposed of immediately.

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[10]

-

Respiratory Protection: For operations outside of a fume hood or if dust is generated, a full-facepiece respirator with organic vapor cartridges and P100 (or N100) particulate filters is required.[3]

-

Protective Clothing: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, a complete chemical-resistant suit may be necessary.[10]

Hygiene and Handling Practices

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[12]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly with soap and water after handling and before breaks.[12]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Experimental Workflow: A Step-by-Step Guide

The following workflow illustrates the critical safety checkpoints for a typical laboratory procedure involving this compound.

Emergency Procedures

Rapid and correct response is critical to mitigating harm.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.[14]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[10][13]

-

Fire: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a solid stream of water as it may scatter and spread the fire.[10]

-

Spill: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection. Avoid dust formation.[10] Contain the spill, and collect it with an electrically protected vacuum cleaner or by wet-brushing. Place in a sealed, labeled container for disposal.[10] Avoid release to the environment.[6]

Storage and Disposal

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[15] Store locked up and away from heat, sparks, and open flames.[13] Keep away from oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or sewers.[6]

References

- Hazards of furans and alkylfurans in food to consumers' health. (2022). Tuoi Tre News.

- Naphthalene - SAFETY DATA SHEET. (2024). pentachemicals.

- Naphthalene - SIGMA-ALDRICH. Sigma-Aldrich.

- Toxicity and hazards of Furan. (2021). ChemicalBook.

- Furan - Information. (2025). AGES.

- literature review on substituted furan compounds. Benchchem.

- Furan in food – EFSA confirms health concerns. (2017). EFSA.

- Furan. Wikipedia.

- Naphthalene SDS, 91-20-3 Safety Data Sheets. ECHEMI.

- Risks for public health related to the presence of furan and methylfurans in food. (2017). PMC - NIH.

- Metabolism of Furans in Vitro: Ipomeanine and 4-Ipomeanol. (2006). ACS Publications.

- Safety Data Sheet: Naphthalene. Carl ROTH.

- NIOSH Pocket Guide to Chemical Hazards - Naphthalene. CDC.

- Safety Data Sheet. (2019). Sigma-Aldrich.

- 3 - SAFETY DATA SHEET. (2010). Fisher Scientific.

- SAFETY DATA SHEET. (2022). Sigma-Aldrich.

- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

- 3-Furanmethanol SDS, 4412-91-3 Safety Data Sheets. ECHEMI.

- Appendix I - Hazards Of Functional Groups. Environment, Health and Safety - Princeton University.

- HS 29.06.21 — Alcohols; aromatic alcohols and derivatives, benzyl alcohol. FreightUtils.

Sources

- 1. Hazards of furans and alkylfurans in food to consumers' health [nifc.gov.vn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]

- 4. carlroth.com [carlroth.com]

- 5. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 6. echemi.com [echemi.com]

- 7. Furan - Information - AGES [ages.at]

- 8. echemi.com [echemi.com]

- 9. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]

- 10. gustavus.edu [gustavus.edu]

- 11. freightutils.com [freightutils.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. beta.lakeland.edu [beta.lakeland.edu]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Furan-3-yl(2-methylnaphthalen-1-yl)methanol molecular weight and exact mass

Furan-3-yl(2-methylnaphthalen-1-yl)methanol: A Technical Guide to Exact Mass Profiling and Structural Characterization

Executive Summary

Furan-3-yl(2-methylnaphthalen-1-yl)methanol is a highly conjugated, specialized building block utilized in advanced organic synthesis and drug discovery. Because it features a central methanol carbon bridging an electron-rich furan ring and a lipophilic 2-methylnaphthalene moiety, verifying its structural integrity via High-Resolution Mass Spectrometry (HRMS) requires a nuanced understanding of in-source fragmentation. This guide details the exact mass specifications, the mechanistic causality behind its ionization behavior, and a self-validating analytical protocol for its characterization.

Chemical Identity and Quantitative Mass Specifications

In high-resolution mass spectrometry, distinguishing between the average molecular weight (which accounts for natural isotopic distribution) and the monoisotopic exact mass is critical for accurate calibration and identification.

Chemical Identity:

-

Nomenclature: Furan-3-yl(2-methylnaphthalen-1-yl)methanol

-

CAS Registry Number: 1443339-78-3[1]

-

Molecular Formula: C16H14O2

Table 1: Mass Specifications for HRMS Calibration

| Property | Value | Derivation / Formula |

|---|---|---|

| Molecular Weight | 238.28 g/mol | Based on standard atomic weights (C:12.011, H:1.008, O:15.999)[1]. |

| Exact Mass (Monoisotopic) | 238.0994 Da | Calculated using the most abundant isotopes ( 12C , 1H , 16O ). | | Protonated Ion [M+H]+ | 239.1067 Da | Exact Mass + Proton ( H+ : 1.0073 Da). | | Dehydrated Ion [M+H−H2O]+ | 221.0961 Da | [M+H]+

- Water ( H2O : 18.0106 Da). | | Sodium Adduct [M+Na]+ | 261.0891 Da | Exact Mass + Sodium ( Na+ : 22.9898 Da). |

Mechanistic Insights into Electrospray Ionization (ESI)

When subjected to positive-ion Electrospray Ionization (ESI+), benzylic and allylic alcohols rarely survive as intact protonated molecules ( [M+H]+ )[2]. Instead, they undergo rapid, predictable in-source fragmentation.

The Causality of Dehydration: The secondary hydroxyl group in Furan-3-yl(2-methylnaphthalen-1-yl)methanol is flanked by two highly aromatic systems. Upon protonation in the ESI source, the loss of water is thermodynamically driven by the formation of a highly stabilized carbocation (m/z 221.0961). The resulting positive charge is extensively delocalized across both the furan and the naphthalene rings[2]. Consequently, analytical scientists must target the [M+H−H2O]+ peak rather than the intact [M+H]+ peak to confirm the compound's identity during ESI+ profiling.

Self-Validating HRMS Protocol

To ensure absolute trustworthiness in exact mass determination, the analytical protocol must incorporate real-time mass drift correction. A system is only as reliable as its calibration; therefore, we utilize a dual-ESI setup with Leucine Enkephalin as an internal calibrant to create a self-validating workflow[3].

Step-by-Step Methodology: LC-ESI-TOF-MS Workflow

-

Sample Preparation:

-

Action: Dissolve 1 mg of Furan-3-yl(2-methylnaphthalen-1-yl)methanol in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor, facilitating efficient ionization and promoting the diagnostic dehydration of the alcohol group in the source.

-

-

Chromatographic Separation:

-

Action: Inject 2 µL onto a C18 Ultra-Performance Liquid Chromatography (UPLC) column. Run a mobile phase gradient from 5% to 95% Acetonitrile over 10 minutes.

-

Causality: The lipophilic naphthalene core ensures strong retention on the non-polar C18 stationary phase; the steep organic gradient elutes the compound in a sharp, concentrated band, minimizing background ion suppression.

-

-

Dual-ESI Ionization (Lock Mass Calibration):

-

Action: Operate the mass spectrometer in ESI+ mode. Simultaneously infuse Leucine Enkephalin (2 ng/µL) through a secondary, independent LockSpray emitter[3].

-

Causality: Leucine Enkephalin provides a constant, known reference ion at m/z 556.2771. The Time-of-Flight (TOF) analyzer automatically corrects its mass axis against this value every 10 seconds, eliminating instrumental drift and guaranteeing a mass accuracy of < 5 ppm.

-

-

Data Acquisition and Processing:

-

Action: Scan the quadrupole-TOF from m/z 100 to 1000. Extract the ion chromatogram specifically for m/z 221.0961 (using a narrow tolerance of ± 5 ppm).

-

Causality: Extracting the exact mass of the stabilized carbocation confirms the identity and purity of the target compound without interference from isobaric background noise.

-

Visualizing the Analytical Workflow

Fig 1. LC-ESI-TOF-MS workflow using a dual-ESI lock mass system for exact mass validation.

References

-

Product Index - AA Blocks Source: aablocks.com URL:[Link]

-

High-Performance Liquid Chromatography/High-Resolution Multiple Stage Tandem Mass Spectrometry Using Negative-Ion-Mode Hydroxide-Doped Electrospray Ionization for the Characterization of Lignin Degradation Products Source: Analytical Chemistry - ACS Publications URL:[Link]

-

Electrospray Quadrupole Travelling Wave Ion Mobility Time-of-Flight Mass Spectrometry for the Detection of Plasma Metabolome Changes Caused by Xanthohumol in Obese Zucker (fa/fa) Rats Source: MDPI URL:[Link]

Sources

A Technical Guide to the Organic Solvent Solubility of Furan-3-yl(2-methylnaphthalen-1-yl)methanol

An Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that governs its behavior in chemical reactions, purifications, formulations, and ultimately, its bioavailability. This guide provides an in-depth technical framework for understanding and determining the solubility of Furan-3-yl(2-methylnaphthalen-1-yl)methanol, a novel molecule, in organic solvents. Due to the absence of published empirical data for this specific compound, this document emphasizes the foundational principles and methodologies required to establish its solubility profile. We will deconstruct the molecule's structural components to predict its behavior, introduce theoretical frameworks such as Hansen Solubility Parameters (HSP), and provide a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended to serve as a comprehensive resource for scientists, enabling them to make informed decisions in process chemistry, formulation development, and analytical method design.

Introduction: A Structural Analysis of Furan-3-yl(2-methylnaphthalen-1-yl)methanol

Understanding the solubility of a molecule begins with a thorough analysis of its chemical structure. Furan-3-yl(2-methylnaphthalen-1-yl)methanol is a complex organic molecule comprising three distinct functional regions that collectively dictate its interaction with various solvents.

-

The Naphthalene Moiety (2-methylnaphthalen-1-yl): This large, bicyclic aromatic system is fundamentally non-polar and hydrophobic. The presence of the methyl group further enhances its lipophilicity. This part of the molecule will primarily interact with solvents through weak van der Waals forces (specifically, London dispersion forces) and will favor dissolution in non-polar or moderately polar solvents that also have aromatic character (e.g., toluene, xylenes). Studies on 2-methylnaphthalene itself show its solubility increases as the polarity of the solvent decreases[1].

-

The Furan Moiety (Furan-3-yl): The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. While it is aromatic, the oxygen atom introduces a degree of polarity and makes it a weak hydrogen bond acceptor. Furan itself is soluble in most common organic solvents[2].

-

The Methanol Moiety (-CH₂OH): The primary alcohol (hydroxymethyl) group is the most significant contributor to the molecule's polarity. It acts as both a strong hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature will strongly favor solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, THF).

The interplay between the large, non-polar naphthalene "tail" and the polar, hydrogen-bonding furan-methanol "head" suggests that Furan-3-yl(2-methylnaphthalen-1-yl)methanol will exhibit a nuanced solubility profile, likely showing good solubility in a range of solvents with intermediate to high polarity.

Theoretical Frameworks for Predicting Solubility

While experimental determination is the gold standard, theoretical models provide a powerful predictive lens to guide solvent selection and understand dissolution mechanisms.

The Principle of "Like Dissolves Like"

This foundational principle states that substances with similar intermolecular forces will be mutually soluble[3].

-

Polar Solvents (e.g., Ethanol, Methanol, DMSO) will effectively solvate the polar hydroxyl group through dipole-dipole interactions and hydrogen bonding.

-

Non-polar Solvents (e.g., Hexane, Toluene) will primarily interact with the non-polar naphthalene ring via van der Waals forces[3].

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate) offer a balance, capable of dipole-dipole interactions and accepting hydrogen bonds, but not donating them[3].

Given the molecule's dual nature, solvents that can accommodate both polar and non-polar interactions, such as acetone, THF, or ethyl acetate, are predicted to be effective.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool in formulation science[4][5]. It deconstructs the total cohesive energy of a substance into three parameters:

-

δD: Energy from dispersion forces (van der Waals).

-

δP: Energy from polar forces (dipole-dipole).

-

δH: Energy from hydrogen bonding .

The core principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible[6]. To determine the HSP of a new drug compound, solubility is tested in a range of well-characterized solvents. Solvents that dissolve the compound are classified as "good," and those that do not are "bad." Computational software can then calculate the HSP sphere of the compound. This approach allows for the rapid screening of excipients and solvent systems, saving significant experimental resources[4][7].

Modern Computational (In Silico) Models

The prediction of solubility has been significantly advanced by computational chemistry and machine learning.[8]

-

Thermodynamic Models: Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict solubility from first principles based on the molecule's quantum chemical properties[9][10].

-

Machine Learning: Algorithms such as Deep Neural Networks (DNN) and Gradient Boosting (e.g., lightGBM) are trained on large datasets of known solubility data to predict the solubility of new compounds with high accuracy.[9][11][12] These models are becoming increasingly vital in early-stage drug discovery for rapid solvent screening.

Experimental Determination: The Gold Standard Protocol

To obtain definitive, quantitative solubility data, the Equilibrium Shake-Flask Method is the most reliable and widely accepted technique, referenced in numerous guidelines including the ICH Q6A specifications[3][13][14][15]. It is designed to measure the thermodynamic solubility, which represents the true equilibrium point of a saturated solution.

Materials and Apparatus

-

Solute: Furan-3-yl(2-methylnaphthalen-1-yl)methanol (solid, high purity).

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Toluene, Hexane, Dimethyl Sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance (4-5 decimal places).

-

Glass vials with PTFE-lined screw caps.

-

Orbital shaker or rotator with temperature control.

-

Centrifuge.

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Volumetric flasks and pipettes.

-

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a glass vial containing a known volume of the selected solvent. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated[3][13].

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours[3][16]. The concentration of the solution should be measured at different time points (e.g., 24, 48, 72 hours) until it reaches a plateau, confirming equilibrium[17].

-

Phase Separation: Once equilibrium is achieved, remove the vials and let them stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, the supernatant must be clarified. This is best accomplished by centrifuging the vial, then carefully drawing the clear supernatant and filtering it through a chemically inert syringe filter[3]. This step is crucial to prevent artificially high results from suspended microparticles.

-

Quantification:

-

Accurately dilute a known volume of the clear, filtered saturated solution with a suitable mobile phase or solvent.

-

Analyze the diluted sample using a validated HPLC method. HPLC is preferred over UV-Vis alone as it can separate the main compound from any potential impurities or degradants[13].

-

Quantify the concentration by comparing the peak area to a pre-generated calibration curve made from standard solutions of the compound at known concentrations[3].

-

-

Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure reproducibility[17].

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Predicted Solubility Profile and Data Presentation

Based on the structural analysis and theoretical principles, a qualitative solubility profile for Furan-3-yl(2-methylnaphthalen-1-yl)methanol can be predicted. This serves as a starting point for experimental work.

| Solvent | Solvent Class | Key Intermolecular Forces | Predicted Solubility | Rationale |

| Hexane | Non-polar | Dispersion | Low | Unable to effectively solvate the polar hydroxyl group. |

| Toluene | Non-polar (Aromatic) | Dispersion, π-π stacking | Medium | Aromatic nature interacts well with the naphthalene ring, but poor solvation of the alcohol. |

| Ethyl Acetate | Polar Aprotic | Dispersion, Dipole-Dipole, H-bond Acceptor | High | Balanced solvent that can interact with both the non-polar and polar parts of the molecule. |

| Acetone | Polar Aprotic | Dispersion, Dipole-Dipole, H-bond Acceptor | High | Strong dipole and H-bond acceptor, effectively solvating the polar head. |

| Acetonitrile | Polar Aprotic | Dispersion, Dipole-Dipole | Medium-High | Highly polar, but a weaker H-bond acceptor than acetone or THF. |

| Tetrahydrofuran (THF) | Polar Aprotic | Dispersion, Dipole-Dipole, H-bond Acceptor | High | Excellent H-bond acceptor with moderate polarity, good for solvating both ends. |

| Methanol / Ethanol | Polar Protic | Dispersion, Dipole-Dipole, H-bonding | High | Strong hydrogen bonding network effectively solvates the hydroxyl group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dispersion, Dipole-Dipole, H-bond Acceptor | Very High | Highly polar and a very strong hydrogen bond acceptor, capable of disrupting crystal lattice forces. |

Implications for Research and Drug Development

An accurate understanding of solubility is not an academic exercise; it is a cornerstone of successful drug development.

-

Process Chemistry: Solvent selection for synthesis and crystallization is dictated by solubility. Poor solubility can lead to low reaction yields, while a well-defined solubility curve is essential for developing efficient crystallization processes for purification.

-

Formulation Development: The solubility of an API is a primary determinant of its potential dosage forms. Low solubility in aqueous and organic media is a major challenge for both oral and parenteral formulations, often requiring advanced techniques like amorphous solid dispersions or nanoparticle engineering[18][19].

-

Analytical Chemistry: Developing analytical methods, particularly for HPLC, requires finding a solvent system that can fully dissolve the analyte to ensure accurate and reproducible quantification.

-

Biopharmaceutics: For oral drug products, solubility is a key parameter in the Biopharmaceutics Classification System (BCS), which helps predict a drug's in vivo performance[20][21].

Conclusion

While empirical data for Furan-3-yl(2-methylnaphthalen-1-yl)methanol is not yet publicly available, a robust framework exists for its determination and prediction. By analyzing its constituent chemical moieties, we predict it will exhibit broad solubility in polar aprotic and polar protic solvents due to the combined influence of its large hydrophobic naphthalene core and its hydrogen-bonding furan-methanol group. The definitive solubility profile must be established experimentally, for which the equilibrium shake-flask method remains the industry's gold standard. The detailed protocol and theoretical context provided herein offer a comprehensive guide for researchers to generate the critical data needed to advance the research and development of this compound.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98.

- Hansen Solubility Parameters. (n.d.). Official HSP and HSPiP Site.

- Royal Society of Chemistry. (n.d.). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Digital Discovery.

- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.

- Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Chiavazzo, E., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd.

- Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [PDF Document].

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Madhavi, V., et al. (2024). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. ResearchGate.

- World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Yamamoto, H. (2024). Formulation Using Hansen Solubility Parameters. In Drug Development Supported by Informatics. ResearchGate.

- Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References.

- Chiavazzo, E., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.

- Springer Nature. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Pharmaceutical Networking. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety.

- IKEV. (n.d.). ICH Q6A Guideline.

- ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.

- ResearchGate. (n.d.). Solubility Determination and Thermodynamic Models for 2-Methylnaphthalene in Different Solvents from T = (278.15 to 303.15) K.

- National Center for Biotechnology Information. (n.d.). 3-Furanmethanol. PubChem.

- World Health Organization. (n.d.). 1-6 Specifications.

- Journal of Population Therapeutics and Clinical Pharmacology. (2024). Furan: A Promising Scaffold for Biological Activity.

- Particle Analysis. (n.d.). ICH Q6A, Q8 & Q9 Compliance.

- Benchchem. (n.d.). An In-depth Technical Guide to 3-Furanmethanol: Properties, Synthesis, and Applications.

- Georganics. (2024). Furan-3-methanol – preparation and application.

- ResearchGate. (n.d.). Physical and chemical properties of furan.

- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

- Journal of Chemical & Engineering Data. (2015). Solubility Determination and Thermodynamic Models for 2-Methylnaphthalene in Different Solvents from T = (278.15 to 303.15) K.

- Sigma-Aldrich. (n.d.). (3-Methyl-naphthalen-1-yl)-methanol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijabbr.com [ijabbr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Knowledge Center - West [westpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. d-nb.info [d-nb.info]

- 10. A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 11. research.unipd.it [research.unipd.it]

- 12. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 16. enamine.net [enamine.net]

- 17. who.int [who.int]

- 18. protocols.io [protocols.io]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. database.ich.org [database.ich.org]

- 21. extranet.who.int [extranet.who.int]

A Prospective Investigation into Furan-3-yl(2-methylnaphthalen-1-yl)methanol: Synthesis, Characterization, and Biological Screening

Abstract: The confluence of furan and naphthalene scaffolds in a single molecular entity presents a compelling opportunity for the discovery of novel chemical matter with potential therapeutic applications. This technical guide outlines a comprehensive and prospective research plan for the synthesis, characterization, and initial biological evaluation of a hitherto unexplored compound: Furan-3-yl(2-methylnaphthalen-1-yl)methanol. Drawing upon established synthetic methodologies for related compounds and the known biological significance of its constituent moieties, this document provides a detailed roadmap for researchers and drug development professionals to navigate the initial stages of investigating this promising molecule. The protocols herein are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of the experimental workflow.

Introduction: The Rationale for a Novel Furan-Naphthalene Hybrid

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1][2] Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets, and the scaffold's versatility allows for diverse functionalization.[1] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1] Notably, certain furan-containing compounds have been investigated as inhibitors of critical viral enzymes, such as the SARS-CoV-2 main protease.[3]

Similarly, the naphthalene moiety is a key component of many biologically active molecules. The metabolic activation of 2-methylnaphthalene to 2-naphthalenemethanol is a known biological process, highlighting the interaction of this structural class with metabolic enzymes like cytochrome P450.[4][5]

The proposed molecule, Furan-3-yl(2-methylnaphthalen-1-yl)methanol, combines these two significant pharmacophores. This guide details a prospective pathway to its discovery and initial investigation, with the hypothesis that the unique three-dimensional arrangement of the furan, naphthalene, and methanol groups could lead to novel biological activities.

Proposed Synthetic Pathway: A Grignard Approach

The most direct and logical approach to the synthesis of the target secondary alcohol is a Grignard reaction. This classic organometallic reaction is well-suited for forming carbon-carbon bonds and is a standard method for the preparation of alcohols. The proposed two-step synthesis is outlined below.

Step 1: Formation of the Grignard Reagent

The first step involves the preparation of a Grignard reagent from 1-bromo-2-methylnaphthalene. This is a standard procedure that requires anhydrous conditions to prevent quenching of the highly reactive organomagnesium species.

Protocol for the Synthesis of (2-methylnaphthalen-1-yl)magnesium bromide:

-

Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

-

Initiation: Add a small crystal of iodine to the flask. This will help to activate the magnesium surface.

-

Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask, sufficient to cover the magnesium turnings.

-

Reagent Addition: Dissolve 1-bromo-2-methylnaphthalene (1.0 eq.) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension.

-

Reaction: The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming may be applied. Once initiated, add the remainder of the 1-bromo-2-methylnaphthalene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Furan-3-carbaldehyde and Workup

The newly formed Grignard reagent will be reacted with furan-3-carbaldehyde to yield the target alcohol.

Protocol for the Synthesis of Furan-3-yl(2-methylnaphthalen-1-yl)methanol:

-

Aldehyde Addition: Cool the solution of (2-methylnaphthalen-1-yl)magnesium bromide to 0°C in an ice bath. Dissolve furan-3-carbaldehyde (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude Furan-3-yl(2-methylnaphthalen-1-yl)methanol can then be purified by column chromatography on silica gel.

Caption: Proposed Grignard reaction pathway for the synthesis of the target compound.

Analytical Characterization: Structure Elucidation

The successful synthesis of Furan-3-yl(2-methylnaphthalen-1-yl)methanol will be confirmed through a suite of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the furan ring, the 2-methylnaphthalene core, the benzylic proton, and the hydroxyl proton. The multiplicity and integration of these signals will be used to confirm the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those in the aromatic rings and the carbinol carbon. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the target compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Absorptions corresponding to C-H and C=C bonds of the aromatic systems will also be present. |

Early Investigation: A Tiered Approach to Biological Screening

Given the biological activities of related furan and naphthalene compounds, a tiered screening approach is proposed to efficiently probe the potential therapeutic value of Furan-3-yl(2-methylnaphthalen-1-yl)methanol.

Tier 1: Cytotoxicity and General Bioactivity Screening

The initial step will be to assess the general cytotoxicity of the compound against a panel of human cancer cell lines. This will establish a baseline for its biological activity and guide the design of further experiments.

Experimental Workflow for Initial Screening:

Caption: A tiered workflow for the initial biological evaluation of the novel compound.

Tier 2: Targeted Enzyme Inhibition Assays

Based on the activities of structurally related molecules, a number of specific enzyme targets can be prioritized for investigation.

-

Glycogen Synthase Kinase 3β (GSK-3β): Given that some furan derivatives are known inhibitors of GSK-3β, a key enzyme in several diseases including Alzheimer's disease, this would be a high-priority target.[6]

-

Viral Proteases: The demonstrated activity of furan derivatives against the SARS-CoV-2 main protease suggests that the novel compound could be screened against a panel of viral proteases.[3]

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the synthesis and initial investigation of the novel compound Furan-3-yl(2-methylnaphthalen-1-yl)methanol. By following the proposed synthetic and analytical protocols, researchers can reliably produce and characterize this molecule. The tiered screening approach offers an efficient pathway to explore its biological potential. Positive results from these initial studies would warrant more in-depth mechanistic studies and a program of lead optimization to explore the structure-activity relationships of this new chemical class.

References

-

Georganics. (2024, February 15). Furan-3-methanol – preparation and application. Retrieved from [Link]

- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Google Patents. (n.d.). EP1939191A1 - Furan derivatives, method of synthesis and uses thereof.

- Bhandarkar, S. E. (2014). Synthesis and Characterization of 3-(1-hydroxy naphthalene- 2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. Oriental Journal of Chemistry, 30(1), 361-363.

- Google Patents. (n.d.). US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.

-

European Patent Office. (2018, November 14). EP 3013809 B1 - PROCESS FOR PRODUCING FURAN AND ITS DERIVATIVES. Retrieved from [Link]

- MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)

- Wang, L., et al. (2022). 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene. Xenobiotica, 52(5), 455-468.

- Dou, X., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114479.

- Bhandarkar, S. E. (2014). Synthesis and Characterization of 3-(1-Hydroxy Naphthalene-2-yl)-5-(Furan-2-yl)-1-Substituted Pyrazolines. Oriental Journal of Chemistry, 30(1), 361-363.

- He, Y., et al. (2022). 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene. Xenobiotica, 1-34.

-

The Good Scents Company. (n.d.). 3-furan methanol, 4412-91-3. Retrieved from [Link]

-

Dou, X., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC. Retrieved from [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization [mdpi.com]

- 3. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]

Application Note: Synthesis and Isolation of Furan-3-yl(2-methylnaphthalen-1-yl)methanol

Target Compound: Furan-3-yl(2-methylnaphthalen-1-yl)methanol (CAS: 1443339-78-3)[1][2] Application Context: Heterocyclic Building Blocks for Medicinal Chemistry and Materials Science

Introduction and Strategic Rationale

Furan derivatives, particularly furan-3-methanols, represent an imperative class of heterocyclic compounds with profound biological properties and utility in the production of thermosetting resins and complex pharmaceuticals[3]. The target compound, Furan-3-yl(2-methylnaphthalen-1-yl)methanol, incorporates both a sterically demanding 2-methylnaphthalene moiety and a 3-furyl system, making it a highly valuable precursor for cross-coupling reactions, photophysical probes, and advanced drug discovery programs[4][5].

Retrosynthetic Strategy

To achieve high yields and regiocontrol, the synthesis relies on a classic organometallic nucleophilic addition. The chosen pathway involves the halogen-metal exchange of 1-bromo-2-methylnaphthalene using n-butyllithium (n-BuLi) to generate the highly reactive 2-methyl-1-naphthyllithium intermediate. This intermediate is subsequently trapped by 3-furaldehyde.

This route is selected over the alternative (3-furyllithium addition to 2-methyl-1-naphthaldehyde) because 1-bromo-2-methylnaphthalene undergoes rapid and clean lithium-halogen exchange at cryogenic temperatures, minimizing side reactions such as Wurtz-Fittig coupling or proton abstraction from the solvent[6].

Reaction Workflow

Workflow for the organolithium-mediated synthesis of Furan-3-yl(2-methylnaphthalen-1-yl)methanol.

Materials and Stoichiometry

Note: All glassware must be oven-dried at 120 °C overnight and assembled under a continuous stream of dry argon to ensure strict anhydrous conditions. Moisture will immediately quench the organolithium intermediate.

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |

| 1-Bromo-2-methylnaphthalene | 221.10 | 1.0 | 2.21 g (10.0 mmol) | Starting Material |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 4.4 mL (11.0 mmol) | Lithiating Agent |

| 3-Furaldehyde | 96.08 | 1.2 | 1.15 g (12.0 mmol) | Electrophile |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 40 mL | Solvent |

| Saturated NH₄Cl (aq) | - | - | 20 mL | Quenching Agent |

Step-by-Step Experimental Protocol

Phase 1: Generation of 2-Methyl-1-naphthyllithium

-

System Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, an internal temperature probe, and an argon inlet.

-

Substrate Dissolution: Charge the flask with 1-bromo-2-methylnaphthalene (2.21 g, 10.0 mmol) and anhydrous THF (30 mL). Begin stirring to ensure complete dissolution.

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C. Causality: Maintaining -78 °C is critical to prevent the competitive Wurtz-Fittig coupling of the newly formed naphthyllithium species with unreacted 1-bromo-2-methylnaphthalene.

-

Lithiation: Using a dry, argon-purged syringe, add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 15 minutes. Ensure the internal temperature does not rise above -70 °C during the addition.

-

Maturation: Stir the resulting dark solution at -78 °C for 30 minutes to ensure complete lithium-halogen exchange[6].

Phase 2: Nucleophilic Addition

-

Electrophile Preparation: In a separate dry vial, dissolve 3-furaldehyde (1.15 g, 12.0 mmol) in anhydrous THF (10 mL).

-

Addition: Add the 3-furaldehyde solution dropwise to the reaction mixture at -78 °C over 15 minutes.

-

Reaction Progression: Maintain the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath. Allow the reaction mixture to warm to room temperature gradually over 1.5 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the starting material (UV active, high Rf) and the appearance of a new, more polar spot (the lithium alkoxide intermediate) indicates reaction completion.

Phase 3: Quench and Isolation

-

Quenching: Cool the flask to 0 °C using an ice-water bath. Carefully add saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) dropwise to quench the reaction. Causality: NH₄Cl provides a mild proton source to convert the lithium alkoxide to the target alcohol without inducing acid-catalyzed dehydration of the sensitive furan-methanol system.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes to 15% Ethyl Acetate in Hexanes. Collect the fractions containing the product and concentrate in vacuo to yield Furan-3-yl(2-methylnaphthalen-1-yl)methanol as a pale yellow to off-white solid/viscous oil.

Expected Analytical Characterization

To confirm the structural integrity of the synthesized Furan-3-yl(2-methylnaphthalen-1-yl)methanol (Molecular Formula: C₁₆H₁₄O₂; MW: 238.28 g/mol )[5], the following spectral features should be observed:

-

¹H NMR (CDCl₃, 400 MHz): Expected key signals include a diagnostic singlet for the carbinol proton (-CH-OH) around 6.2–6.5 ppm, shifted downfield due to the dual deshielding effects of the naphthalene and furan rings. The furan ring protons will appear distinctively around 7.4 ppm (α-protons) and 6.3 ppm (β-proton). The methyl group on the naphthalene ring will appear as a sharp singlet near 2.5–2.6 ppm.

-

HRMS (ESI+): Calculated for[M-OH]⁺ (loss of water is highly favored in MS for diarylmethanols to form the stabilized carbocation) or [M+Na]⁺.

Sources

- 1. 1350475-32-9;;954124-35-7;; CAS [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]

- 4. 1016925-55-5|Furan-3-yl(naphthalen-1-yl)methanol|BLD Pharm [bldpharm.com]

- 5. aablocks.com [aablocks.com]

- 6. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]

Application Note & Protocol: Synthesis of Furan-3-yl(2-methylnaphthalen-1-yl)methanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex organic molecules is a cornerstone of drug discovery and development. Furan-3-yl(2-methylnaphthalen-1-yl)methanol represents a novel scaffold with potential applications in medicinal chemistry, leveraging the distinct electronic and structural properties of both the furan and naphthalene ring systems. The furan moiety is a prevalent structural motif in numerous clinically significant drugs, valued for its diverse chemical reactivity.[1] This application note provides a detailed protocol for the synthesis of this target molecule using a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[2][3]

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[4][5] In this specific application, the Grignard reagent is prepared from 1-bromo-2-methylnaphthalene and magnesium metal. This highly nucleophilic reagent then attacks the electrophilic carbonyl carbon of furan-3-carbaldehyde to form the desired secondary alcohol. This document will provide a comprehensive guide to the reaction conditions, a step-by-step protocol, and troubleshooting advice to ensure a successful synthesis.

Reaction Principle and Mechanism

The Grignard synthesis of Furan-3-yl(2-methylnaphthalen-1-yl)methanol proceeds in two main stages:

-

Formation of the Grignard Reagent: 1-bromo-2-methylnaphthalene reacts with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, to form 2-methylnaphthalen-1-ylmagnesium bromide.[2][3] This reaction occurs on the surface of the magnesium metal.[6]

-

Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent renders the naphthyl carbon nucleophilic. This nucleophile then attacks the carbonyl carbon of furan-3-carbaldehyde. The reaction is believed to proceed through a six-membered ring transition state.[7] Subsequent acidic workup protonates the resulting alkoxide to yield the final product, Furan-3-yl(2-methylnaphthalen-1-yl)methanol.

A critical aspect of this synthesis is the absolute requirement for anhydrous conditions. Grignard reagents are potent bases and will react readily with any protic source, such as water, which would quench the reagent and reduce the yield.[6][8][9]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Furan-3-yl(2-methylnaphthalen-1-yl)methanol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromo-2-methylnaphthalene | Technical grade, 90% | Sigma-Aldrich | |

| Magnesium turnings | High purity | Various | |

| Iodine | Crystal | Various | For initiation |

| Furan-3-carbaldehyde | ≥98% | Various | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | |

| Diethyl ether | Anhydrous | Various | |

| Hydrochloric acid | Reagent grade | Various | For work-up |

| Saturated ammonium chloride solution | In-house preparation | For work-up | |

| Anhydrous magnesium sulfate | Various | For drying | |

| Round-bottom flasks | Various | Oven-dried | |

| Reflux condenser | Various | Oven-dried | |

| Dropping funnel | Various | Oven-dried | |

| Magnetic stirrer and stir bars | Various | ||

| Inert gas supply (Nitrogen or Argon) | High purity | Various |

Detailed Experimental Protocol

PART 1: Preparation of the Grignard Reagent (2-Methylnaphthalen-1-ylmagnesium bromide)

-

Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.[8][10] This is critical to prevent the quenching of the Grignard reagent.[6]

-